2-Oxooxolan-3-yl 2,2-diphenylacetate molecular weight and formula
2-Oxooxolan-3-yl 2,2-diphenylacetate molecular weight and formula
An In-depth Technical Guide to 2-Oxooxolan-3-yl 2,2-diphenylacetate
Abstract
This technical guide provides a comprehensive overview of 2-Oxooxolan-3-yl 2,2-diphenylacetate, a molecule of interest in medicinal chemistry and drug development. The guide details its physicochemical properties, a proposed synthetic pathway with a detailed experimental protocol, and predicted spectroscopic data for characterization. Furthermore, it explores the potential biological activities and applications based on the pharmacology of its constituent moieties: the γ-butyrolactone (GBL) core and the diphenylacetate group. Safety and handling protocols are also outlined to ensure its proper use in a research setting. This document is intended for researchers, scientists, and professionals in the field of drug development seeking a thorough understanding of this compound.
Introduction
2-Oxooxolan-3-yl 2,2-diphenylacetate is an organic molecule that merges two key structural motifs: the 2-oxooxolane (commonly known as γ-butyrolactone or GBL) ring and a diphenylacetate ester side chain. The GBL core is a five-membered lactone, a structural element present in various natural products and pharmacologically active compounds. The diphenylacetate moiety, with its two phenyl rings attached to a single carbon, is a feature of several compounds with known biological activities. The combination of these two fragments in a single molecule suggests a unique pharmacological profile, making it a target of interest for synthetic and medicinal chemists. This guide aims to consolidate the known and predicted properties of this compound to facilitate further research and development.
Physicochemical Properties
A summary of the key physicochemical properties of 2-Oxooxolan-3-yl 2,2-diphenylacetate is presented in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₆O₄ | [1] |
| Molecular Weight | 296.32 g/mol | [1] |
| CAS Number | 453550-77-1 | [1] |
| Appearance | Predicted: White to off-white solid | Inferred |
| Solubility | Predicted: Soluble in organic solvents (e.g., DCM, EtOAc, DMSO), poorly soluble in water | Inferred |
| SMILES | O=C(OC1C(OCC1)=O)C(C2=CC=CC=C2)C3=CC=CC=C3 | [1] |
Synthesis and Characterization
Proposed Synthetic Pathway
The proposed synthesis is a standard esterification reaction. To drive the reaction to completion and avoid harsh conditions that might open the lactone ring, the use of a coupling agent or the conversion of diphenylacetic acid to a more reactive species like an acid chloride is recommended.
Caption: Proposed synthesis of 2-Oxooxolan-3-yl 2,2-diphenylacetate via esterification.
Experimental Protocol (Proposed)
This protocol describes the synthesis using diphenylacetyl chloride, which is a common and effective method for ester formation.
Step 1: Preparation of Diphenylacetyl Chloride
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To a solution of 2,2-diphenylacetic acid (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/g) under a nitrogen atmosphere, add oxalyl chloride (1.5 eq) dropwise at 0 °C.
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Add a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
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Allow the reaction mixture to warm to room temperature and stir for 2-3 hours, monitoring the evolution of gas.
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Once the reaction is complete (cessation of gas evolution), remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude diphenylacetyl chloride, which can be used in the next step without further purification.
Step 2: Esterification
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Dissolve 3-hydroxy-γ-butyrolactone (1.2 eq) and pyridine (1.5 eq) in anhydrous DCM (15 mL/g of lactone) under a nitrogen atmosphere and cool to 0 °C.
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Add a solution of the crude diphenylacetyl chloride (1.0 eq) in anhydrous DCM dropwise to the cooled lactone solution.
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Allow the reaction mixture to warm to room temperature and stir overnight.
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Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, quench the reaction with the addition of water.
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Separate the organic layer, and wash successively with 1M HCl, saturated sodium bicarbonate solution, and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography on silica gel (e.g., using a hexane:ethyl acetate gradient) to afford the pure 2-Oxooxolan-3-yl 2,2-diphenylacetate.
Spectroscopic Characterization (Predicted)
The following are predicted spectroscopic data based on the structure of the molecule.
¹H NMR (400 MHz, CDCl₃):
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δ 7.25-7.40 (m, 10H): Aromatic protons of the two phenyl rings.
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δ 5.10 (s, 1H): The methine proton of the diphenylacetate moiety.
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δ 5.30-5.40 (m, 1H): The proton at the C3 position of the lactone ring, shifted downfield due to the ester linkage.
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δ 4.20-4.40 (m, 2H): The two protons at the C5 position of the lactone ring.
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δ 2.50-2.70 (m, 2H): The two protons at the C4 position of the lactone ring.
¹³C NMR (100 MHz, CDCl₃):
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δ 175.0: Carbonyl carbon of the lactone.
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δ 171.0: Carbonyl carbon of the ester.
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δ 138.0 (2C): Quaternary carbons of the phenyl rings attached to the methine carbon.
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δ 128.0-129.0 (10C): Aromatic carbons.
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δ 75.0: C3 carbon of the lactone.
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δ 65.0: C5 carbon of the lactone.
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δ 57.0: Methine carbon of the diphenylacetate moiety.
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δ 35.0: C4 carbon of the lactone.
Infrared (IR) Spectroscopy (KBr, cm⁻¹):
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~3060, 3030: C-H stretching of the aromatic rings.
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~2950, 2870: C-H stretching of the aliphatic portions.
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~1780: C=O stretching of the γ-lactone.
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~1740: C=O stretching of the ester.
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~1600, 1495, 1450: C=C stretching of the aromatic rings.
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~1210, 1150: C-O stretching of the ester and lactone.
Mass Spectrometry (MS):
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[M]+: Expected at m/z = 296.32.
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Key Fragments: Expect fragments corresponding to the loss of the diphenylacetyl group and fragmentation of the lactone ring.
Potential Biological Activity and Applications
While no specific biological data for 2-Oxooxolan-3-yl 2,2-diphenylacetate has been published, its potential pharmacological profile can be inferred from its constituent parts.
γ-Butyrolactone (GBL) Moiety
The GBL ring is a stable precursor to γ-hydroxybutyric acid (GHB), a neurotransmitter and central nervous system depressant. In vivo, esters of GBL can be hydrolyzed to release GHB.[2][3][4][5][6] This suggests that 2-Oxooxolan-3-yl 2,2-diphenylacetate could act as a prodrug, although the rate and extent of its hydrolysis would need to be determined experimentally.
Diphenylacetate Moiety
Diphenylacetate derivatives are known to possess a range of biological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[7] The bulky diphenyl groups can influence the molecule's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) profile. This moiety may also interact with various biological targets, and its presence suggests that the parent molecule could be explored for similar activities.
Potential Applications in Drug Development
Given the potential for CNS activity from the GBL component and other potential therapeutic effects from the diphenylacetate portion, this molecule could be a candidate for:
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Neurological Disorders: As a potential prodrug of a GHB analogue.
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Inflammatory Conditions: Leveraging the known anti-inflammatory properties of related diphenylacetate compounds.
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Oncology: Some complex organic molecules are investigated for their cytotoxic effects against cancer cell lines.[5]
The following diagram illustrates a conceptual workflow for investigating the biological potential of this compound.
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- 3. cleanchemlab.com [cleanchemlab.com]
- 4. Discovery of sterically-hindered phenol compounds with potent cytoprotective activities against ox-LDL–induced retinal pigment epithelial cell death as a potential pharmacotherapy - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. KR100590857B1 - Method for preparing 3-hydroxy-gamma-butyrolactone using cation exchange resin - Google Patents [patents.google.com]
